molecular formula C7H8BrN B1277772 3-Bromo-N-methylaniline CAS No. 66584-32-5

3-Bromo-N-methylaniline

Cat. No.: B1277772
CAS No.: 66584-32-5
M. Wt: 186.05 g/mol
InChI Key: HKOSFZXROYRVJT-UHFFFAOYSA-N
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Description

3-Bromo-N-methylaniline is an organic compound with the molecular formula C7H8BrN. It is a derivative of aniline, where a bromine atom is substituted at the third position of the benzene ring, and a methyl group is attached to the nitrogen atom. This compound is used in various chemical syntheses and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-N-methylaniline typically involves a multi-step process:

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale production. These methods often use continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-N-methylaniline can undergo various chemical reactions, including:

    Electrophilic Aromatic Substitution: Due to the presence of the bromine atom, the compound can participate in further substitution reactions.

    Oxidation and Reduction: The methyl group attached to the nitrogen can be oxidized or reduced under specific conditions.

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide.

Major Products:

    Oxidation: Products may include N-methyl-3-bromoaniline oxide.

    Reduction: Products may include N-methyl-3-bromoaniline.

    Substitution: Products depend on the nucleophile used, such as 3-cyano-N-methylaniline when using potassium cyanide.

Scientific Research Applications

3-Bromo-N-methylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-N-methylaniline involves its interaction with specific molecular targets. The bromine atom and the methyl group influence the compound’s reactivity and binding affinity. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can also participate in hydrogen bonding and van der Waals interactions, affecting its overall activity .

Comparison with Similar Compounds

    3-Bromo-N,N-dimethylaniline: Similar structure but with two methyl groups attached to the nitrogen.

    2-Bromo-N-methylaniline: Bromine atom at the second position instead of the third.

    4-Bromo-N-methylaniline: Bromine atom at the fourth position.

Uniqueness: 3-Bromo-N-methylaniline is unique due to the specific positioning of the bromine atom and the methyl group, which imparts distinct chemical properties and reactivity. This makes it suitable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

3-bromo-N-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN/c1-9-7-4-2-3-6(8)5-7/h2-5,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKOSFZXROYRVJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80426986
Record name 3-Bromo-N-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66584-32-5
Record name 3-Bromo-N-methylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66584-32-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-N-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3.6 g (12.7 mmol) of tert-butyl (3-bromophenyl)-N-methylcarbamate, prepared in a manner analogous to Example 1b), are dissolved in 15 ml of dichloromethane. 5 ml of trifluoroacetic acid are added and the reaction mixture is stirred at ambient temperature for 1 hour. The reaction is halted by the addition of 50 ml of a saturated sodium hydrogencarbonate solution and then extraction is carried out with ethyl acetate. The organic phases are combined and dried over sodium sulfate. The solvents are evaporated and then the residue is chromatographed on silica gel (heptane/ethyl acetate 50/50). 2.14 g of 3-bromo-N-methylaniline are obtained in the form of an oil. Yield=90%.
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

2 g (11.6 mmol) 3-Bromoaniline is dissolved in 15 mL DMF and treated with 716 mg (1.1 eq.) KOH and 0.722 mL (1 eq.) iodomethane under continuous stirring at room temperature for 20 hours. The reaction mixture is extracted with ethyl acetate and water, the combined organic phases are washed with brine and dried with sodium sulfate and evaporated to dryness. The residue is column chromatographed (ethyl acetate/petroleum ether 2:5) to yield after evaporation the desired product as a yellow oil.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
716 mg
Type
reactant
Reaction Step Two
Quantity
0.722 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of using 3-Bromo-N-methylaniline in the synthesis of aza[1(n)()]metacyclophanes?

A: this compound serves as a crucial starting material for creating aza[1(n)()]metacyclophanes, which are cyclic oligomers of poly(m-aniline) [, ]. The bromine atom and the methyl-substituted amine group in its structure allow it to participate in Palladium(0)-catalyzed amination reactions. This reaction leads to the formation of carbon-nitrogen bonds, effectively linking multiple this compound units to create the desired ring structures.

Q2: How does the ring size of aza[1(n)()]metacyclophanes, synthesized using this compound, affect their properties?

A: Research indicates that the ring size of aza[1(n)()]metacyclophanes significantly influences their spectroscopic and electrochemical properties []. This is because the number of repeating units in the cyclic structure directly impacts the electron delocalization and overall conformation of the molecule. Consequently, variations in ring size lead to distinct absorption/emission spectra and electrochemical behaviors, making them interesting for potential applications in materials science.

Q3: Why are aza[1(n)()]metacyclophanes, derived from this compound, considered potential precursors for cyclophane-based high-spin molecules?

A: Density Functional Theory (DFT) calculations on the trimer and tetramer forms of aza[1(n)()]metacyclophanes, synthesized using this compound, suggest their suitability as precursors for high-spin molecules []. The calculations reveal stable conformations that could potentially facilitate the formation of stable radicals upon further modification. This characteristic makes them attractive targets for developing new materials with unique magnetic properties.

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